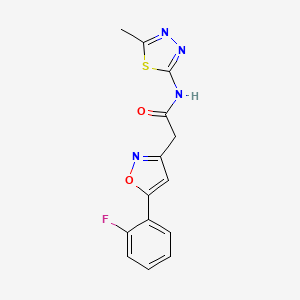
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H11FN4O2S and its molecular weight is 318.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative within the isoxazole and thiadiazole classes, which have gained attention in medicinal chemistry for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C15H12FN3O3 with a molecular weight of approximately 301.277 g/mol . The structure features a fluorophenyl isoxazole moiety linked to a thiadiazole acetamide, suggesting potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H12FN3O3 |
| Molecular Weight | 301.277 g/mol |
| Purity | ≥ 95% |
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties , particularly its ability to induce apoptosis in various cancer cell lines. For instance, research has demonstrated that derivatives containing the isoxazole and thiadiazole structures exhibit significant cytotoxic effects against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cell lines. The mechanism appears to involve the activation of caspases, which are crucial for programmed cell death.
Case Study: Apoptosis Induction
In one study, compounds similar to this compound were tested for their ability to activate caspases 3 and 9 in MCF7 cells. Results indicated that certain derivatives significantly enhanced caspase activity compared to controls, suggesting a promising pathway for anticancer drug development .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Derivatives with similar structures have been evaluated for their effectiveness against resistant strains of bacteria and fungi. Notably, compounds featuring thiadiazole rings have shown broad-spectrum activity against Gram-positive bacteria and drug-resistant fungal strains.
Table: Antimicrobial Efficacy
| Compound | Target Organism | Activity Level |
|---|---|---|
| Thiadiazole Derivative A | Methicillin-resistant Staphylococcus | High |
| Thiadiazole Derivative B | Vancomycin-resistant Enterococcus | Moderate |
| Isoxazole Derivative C | Candida auris | High |
The proposed mechanisms by which this compound exerts its biological effects include:
- Caspase Activation : Induction of apoptosis through caspase pathways.
- Inhibition of Cell Proliferation : Interference with cell cycle progression in cancer cells.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis or function.
Propiedades
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2S/c1-8-17-18-14(22-8)16-13(20)7-9-6-12(21-19-9)10-4-2-3-5-11(10)15/h2-6H,7H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHDSWKFKNCZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














